N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a carboxamide group and a chlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxole derivative with an amine under suitable conditions.
Attachment of the Chlorobenzoyl Moiety: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its use as a therapeutic agent due to its biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets in cells. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of cell function.
Inducing Apoptosis: Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating certain pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Other benzodioxole derivatives with similar structures include compounds with different substituents on the benzodioxole ring or the amine group.
Chlorobenzoyl Compounds: Compounds with the chlorobenzoyl moiety but different core structures can also be considered similar.
Uniqueness
N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cancer cell growth and induce apoptosis sets it apart from other related compounds .
Properties
Molecular Formula |
C21H15ClN2O4 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-3-1-2-13(10-15)20(25)23-16-5-7-17(8-6-16)24-21(26)14-4-9-18-19(11-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26) |
InChI Key |
VVWOQHONDALOPZ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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